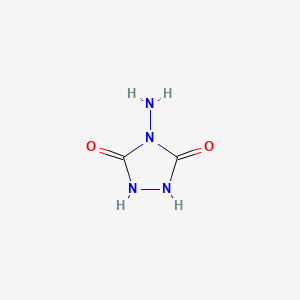

4-Amino-1,2,4-triazolidine-3,5-dione

描述

属性

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMTHGMFVQPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286392 | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-96-4 | |

| Record name | 21531-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Hydrazine-Carbazate and Aryl Isocyanate Condensation

This method, detailed in WO2019121133A1, involves a one-pot reaction between ethyl hydrazine carboxylate and aryl isocyanates in alcohol solvents. Key steps include:

- Step a : Reaction of ethyl hydrazine carboxylate with phenyl isocyanate in ethanol at 50–55°C to form ethyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate.

- Step b : Cyclization with aqueous NaOH, followed by acidification to precipitate the product.

Conditions :

Advantages :

- One-pot synthesis reduces solvent changes and intermediate isolation.

- Ethanol is safer and more environmentally friendly than benzene derivatives used in older methods.

Formic Acid and Hydrazine Hydrate Reaction

US6040456A describes the condensation of formic acid with hydrazine hydrate under controlled stoichiometry:

- Reaction :

$$

\text{HCOOH + N₂H₄·H₂O} \rightarrow \text{C₂H₄N₄O₂} + \text{H₂O}

$$ - Optimization : A 2.5% deficiency of formic acid minimizes byproducts like 4,4'-bis(1,2,4-triazole).

- Conditions :

Limitations :

- Requires precise stoichiometric control to avoid impurities.

Hydrazodicarbonamide Cyclization

US4323687A outlines the cyclization of hydrazodicarbonamide in high-boiling solvents like sulpholane:

- Mechanism :

$$

\text{Hydrazodicarbonamide} \xrightarrow{\Delta, \text{solvent}} \text{4-Amino-1,2,4-triazolidine-3,5-dione} + \text{NH₃}

$$ - Conditions :

Advantages :

- High purity (≥96%) without polymeric byproducts.

- Solvent reuse reduces costs.

Cyanoacetic Acid and Urea Method

CN104447575B employs cyanoacetic acid, urea, and acetic anhydride:

- Step a : Condensation at 40–120°C to form intermediates.

- Step b : Alkaline hydrolysis with 50% NaOH, followed by acidification and acetone crystallization.

Optimized Parameters :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2–5 h |

| Purity (HPLC) | ≥99.0% |

| Crystallization Solvent | Acetone/Water |

Phosgene-Mediated Synthesis

EP0321833B1 uses phosgene (COCl₂) and hydrazine hydrate in dichloromethane:

- Reaction :

$$

\text{COCl₂ + N₂H₄·H₂O} \rightarrow \text{C₂H₄N₄O₂} + 2\text{HCl}

$$ - Conditions :

Safety Notes :

- Phosgene is highly toxic; strict safety protocols are required.

Comparative Analysis of Methods

Table 1 : Key Metrics Across Methods

Emerging Techniques and Innovations

Recent advancements include:

化学反应分析

2.2.1 Diels-Alder Reactions

The compound is known for its reactivity as a dienophile in Diels-Alder reactions due to the presence of the triazoline moiety. This property allows it to react rapidly with various diene compounds to form cyclohexene derivatives .

2.2.2 Bioconjugation Reactions

Recent studies have explored the use of PTAD derivatives for bioconjugation applications, particularly in labeling proteins and peptides. For instance, a novel PTAD derivative was synthesized for radiolabeling purposes, demonstrating its utility in bioconjugation strategies . The efficiency of these reactions can be influenced by substituent groups on the PTAD structure.

Comparative Reactivity

The following table summarizes the reactivity of 4-amino-1,2,4-triazolidine-3,5-dione compared to other similar compounds:

| Compound | Reactivity (Diels-Alder) | Bioconjugation Efficiency | Notes |

|---|---|---|---|

| This compound | High | Moderate | Excellent dienophile |

| 4-Methyl-3H-1,2,4-triazoline-3,5-dione | Moderate | Low | Less reactive than PTAD |

| Other Triazole Derivatives | Variable | Variable | Depends on substituents |

Reaction Mechanisms

The mechanisms involved in the reactions of this compound often include:

-

Nucleophilic Attack : The compound can undergo nucleophilic attacks at the carbonyl carbon by various nucleophiles.

-

Ene Reaction Mechanism : In bioconjugation reactions with tyrosine residues in proteins, an ene reaction mechanism predominates over competing hydrolysis pathways . This mechanism is facilitated by basic conditions that activate the phenolic side chain of tyrosine.

Stability and Selectivity

The stability of PTAD derivatives can significantly affect their reactivity. Electron-withdrawing substituents tend to enhance stability but may lower reactivity towards nucleophiles .

科学研究应用

Antimicrobial Activity

4-Amino-1,2,4-triazolidine-3,5-dione and its derivatives have demonstrated notable antimicrobial properties. Studies indicate that triazole compounds exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 1,2,4-triazoles have been reported to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2,4-Triazole Derivative A | Staphylococcus aureus | 0.5 μg/mL |

| 1,2,4-Triazole Derivative B | Escherichia coli | 1 μg/mL |

| 1,2,4-Triazole Derivative C | Candida albicans | 0.75 μg/mL |

Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer activities against various cancer cell lines. For example, compounds derived from 1,2,4-triazoles have shown effectiveness against human hepatoma and prostate cancer cells through mechanisms involving the inhibition of specific kinases involved in cancer progression .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Triazole Derivative D | Hepatoma | 10 |

| Triazole Derivative E | Prostate Cancer | 15 |

Fungicides

The incorporation of triazole moieties into agricultural chemicals has led to the development of effective fungicides. Compounds such as those derived from this compound have shown enhanced antifungal activity against pathogens like Fusarium and Aspergillus, outperforming traditional fungicides .

Table 3: Efficacy of Triazole-Based Fungicides

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole Fungicide F | Fusarium oxysporum | 95 |

| Triazole Fungicide G | Aspergillus flavus | 90 |

Supramolecular Chemistry

In material science, triazole derivatives are utilized in the formation of supramolecular structures due to their ability to form hydrogen bonds and coordinate with metal ions. These properties make them valuable in developing new materials for sensors and catalysts .

Polymer Chemistry

Triazoles are also employed in polymer chemistry as cross-linking agents or as components in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Evaluation

A study conducted by Yang et al. synthesized a series of triazole derivatives and evaluated their antimicrobial properties against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity Assessment

Research by Al-Momani et al. focused on the anticancer potential of triazole derivatives against prostate cancer cell lines. The study revealed that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds .

作用机制

The mechanism of action of 4-Amino-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties. The pathways involved in its mechanism of action include the formation of hydrogen bonds and coordination bonds with target molecules .

相似化合物的比较

Similar Compounds

4-Phenyl-1,2,4-triazolidine-3,5-dione: This compound has a phenyl group attached to the triazolidine ring and is known for its strong dienophilic properties.

3-Azido-5-amino-1,2,4-triazole: This compound contains an azido group and is used in various synthetic applications.

Uniqueness

4-Amino-1,2,4-triazolidine-3,5-dione is unique due to its amino group, which allows for a wide range of chemical modifications and functionalization. This makes it a versatile compound for various applications in research and industry .

生物活性

4-Amino-1,2,4-triazolidine-3,5-dione is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

This compound features a triazole ring structure that is pivotal for its biological activity. The presence of amino and carbonyl groups enhances its reactivity and interaction with biological targets. The general formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. For instance:

- Study Findings : A recent evaluation indicated that derivatives of 1,2,4-triazole exhibited significant antibacterial activity against various strains of bacteria including both Gram-positive and Gram-negative organisms. Specifically, compounds derived from this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to higher concentrations depending on the substituents on the triazole ring .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 31.25 | Mycobacterium bovis BCG |

| Compound B | 62.50 | Staphylococcus aureus |

| Compound C | 125.00 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various in vitro assays:

- Cytokine Inhibition : Research indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds tested at concentrations of 50 µg/mL resulted in a reduction of TNF-α levels by approximately 44–60% compared to control cultures .

| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound D | 60 | 50 |

| Compound E | 50 | 50 |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Viability Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines. For example, compounds were shown to reduce cell viability by more than 70% at concentrations ranging from 10 µM to 100 µM .

| Compound | Cell Line | % Cell Viability at 100 µM |

|---|---|---|

| Compound F | HeLa | 25 |

| Compound G | MCF-7 | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives highlighted that modifications in the chemical structure influenced their effectiveness against specific bacterial strains. The introduction of halogen groups significantly enhanced antibacterial activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory mechanisms revealed that compounds derived from this compound could modulate immune responses by inhibiting NF-kB pathways involved in cytokine production . This suggests a potential therapeutic role in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-1,2,4-triazolidine-3,5-dione, and how are reaction parameters optimized?

- Methodological Answer : A highly efficient one-pot synthesis involves reacting triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate. Key optimization parameters include temperature control (20–25°C), solvent selection (tetrahydrofuran or dichloromethane), and stoichiometric ratios to minimize by-products. This method achieves yields up to 85% under mild conditions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches at ~1750–1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR for NH protons (δ 10–12 ppm) and ¹³C NMR for carbonyl carbons (δ 155–160 ppm).

- Elemental Analysis : Confirm empirical composition (C, H, N) with <0.5% deviation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its explosive nature when dry, avoid friction, static discharge, and high temperatures (>120°C). Conduct reactions in inert atmospheres (N₂/Ar) and use wet solvents to stabilize the compound. Personal protective equipment (PPE), including blast shields and flame-resistant gloves, is mandatory .

Advanced Research Questions

Q. How can researchers evaluate the antitumor activity of this compound derivatives, and what assays are recommended?

- Methodological Answer :

- In Vitro Assays : Use lung (A549) and hepatoma (HepG2) cell lines for cytotoxicity screening via MTT assays.

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential changes (JC-1 dye).

- Structure-Activity Relationships (SAR) : Modify substituents on the triazolidine core to enhance selectivity and potency .

Q. What strategies resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Reaction Condition Analysis : Compare solvent polarity, temperature, and catalyst effects (e.g., Lewis acids vs. organocatalysts).

- Advanced Characterization : Employ X-ray crystallography to confirm regioselectivity in Diels-Alder adducts or use 2D NMR (NOESY, HSQC) to resolve stereochemical ambiguities .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.

- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for competing pathways.

- Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC monitoring of product ratios) .

Q. What methodologies are effective for synthesizing enantiomerically pure this compound derivatives?

- Methodological Answer :

- Organocatalytic Asymmetric Synthesis : Utilize chiral amines or thiourea catalysts in click reactions to induce axial chirality.

- Chiral Resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Circular Dichroism (CD) : Verify enantiopurity and assign absolute configurations .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing hazardous by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).

- Green Chemistry Principles : Replace triphosgene with less toxic reagents (e.g., diphosgene) and employ solvent-free conditions where feasible.

- By-Product Analysis : Monitor reactions via TLC or GC-MS to identify and suppress side reactions .

Q. What advanced techniques characterize the explosive decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks indicative of explosive decomposition.

- High-Speed Photography : Capture fragmentation dynamics during controlled detonation experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。